molecular formula C12H16BrN3 B8620779 1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine

1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine

Cat. No. B8620779
M. Wt: 282.18 g/mol
InChI Key: CZIVHYGVLCHCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine is a useful research compound. Its molecular formula is C12H16BrN3 and its molecular weight is 282.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(5-Bromopyridin-2-yl)-4-cyclopropylpiperazine

Molecular Formula

C12H16BrN3

Molecular Weight

282.18 g/mol

IUPAC Name

1-(5-bromopyridin-2-yl)-4-cyclopropylpiperazine

InChI

InChI=1S/C12H16BrN3/c13-10-1-4-12(14-9-10)16-7-5-15(6-8-16)11-2-3-11/h1,4,9,11H,2-3,5-8H2

InChI Key

CZIVHYGVLCHCOC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

[(1-Ethoxy-cyclopropyl)oxy]trimethylsilane (26 mL, 129.3 mmol) was added to a solution of 1-(5-bromopyridin-2-yl)-piperazine (15 g, 62.0 mmol) in THF (120 mL). Water (24 mL), acetic acid (11 mL), and 1 M NaCNBH3 in THF (90 mL, 90 mmol) were added to the reaction mixture, which was then heated at reflux temperature for 3 hours. The resulting solution was cooled to rt and evaporated to dryness in vacuo. The residue was dissolved in a mixture of dichloromethane (200 mL) and water (50 mL) and 4 N sodium hydroxide (20 mL) was added to pH 8-9. The organic phase was isolated and the aqeoues phase was extracted with further dichloromethane (100 mL). The combined organic phases were evaporated to dryness in vacuo and the residue was purified on a silica gel column (gradient: from 5% ethyl acetate in heptane to 100% ethyl acetate over 40 min.). This afforded 13.1 g (75%) of 1-(5-bromopyridin-2-yl)-4-cyclopropylpiperazine.
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

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